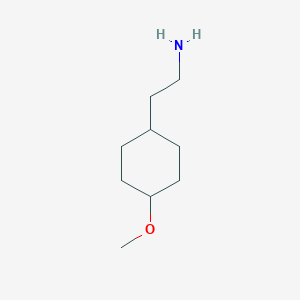

2-(4-Methoxycyclohexyl)ethanamine

描述

Structural Context and Significance of 2-(4-Methoxycyclohexyl)ethanamine in Contemporary Organic Chemistry

This compound, a compound available as a mixture of cis- and trans-isomers, possesses a molecular structure that is particularly noteworthy for its blend of functionalities. chemicalbook.comsigmaaldrich.com The molecule incorporates a cyclohexane (B81311) ring, which provides a three-dimensional, non-planar scaffold, a methoxy (B1213986) group that introduces polarity and potential for hydrogen bonding, and a primary amine group that serves as a versatile synthetic handle and a key pharmacophoric element.

The significance of this compound in contemporary organic chemistry lies in its potential as a versatile building block. The primary amine of the ethanamine moiety is a nucleophilic center, readily participating in a wide array of chemical transformations such as acylation, alkylation, and reductive amination to form more complex derivatives. wikipedia.org The methoxycyclohexyl portion of the molecule is of particular interest. The cyclohexyl ring is often employed as a bioisostere for aromatic rings, offering improved metabolic stability and a distinct three-dimensional profile that can enhance binding interactions with biological targets. pharmablock.com The presence and position of the methoxy group can further influence the compound's solubility, lipophilicity, and conformational preferences, making it a valuable tool for fine-tuning the properties of target molecules in fields like medicinal chemistry and materials science. acs.org

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 1052223-70-7 |

| Physical Form | Mixture of cis- and trans- isomers |

| Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com |

Overview of the Ethanamine Motif and Cyclohexyl Derivatives in Chemical Research

The structural components of this compound—the ethanamine motif and the cyclohexyl derivative—are both independently significant in chemical research.

The Ethanamine Motif: Ethanamine, or ethylamine (B1201723), is a fundamental primary amine that serves as a cornerstone in organic synthesis. wikipedia.org The ethanamine motif, a two-carbon chain attached to a primary amine, is a common feature in a vast number of biologically active compounds and pharmaceutical agents. ontosight.aiontosight.ai Its small size, flexibility, and the reactivity of the primary amine group make it an ideal linker or pharmacophore. The amine group can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is typically protonated, allowing for ionic interactions with biological macromolecules. ontosight.ai

Cyclohexyl Derivatives: Cyclohexyl derivatives are integral to modern organic and medicinal chemistry. researchgate.net The saturated carbocyclic ring of cyclohexane offers a rigid and well-defined three-dimensional geometry, which is a desirable feature when designing molecules to fit into specific binding pockets of proteins or other biological targets. pharmablock.com Compared to its aromatic analogue, the phenyl group, the cyclohexyl moiety provides a non-planar structure that can lead to more extensive and specific molecular interactions. pharmablock.com Furthermore, replacing aromatic rings with cyclohexyl groups is a common strategy in drug design to block metabolic oxidation at the ring, thereby improving the pharmacokinetic profile of a drug candidate. Cyclohexane and its functionalized derivatives are key components in a wide range of pharmaceuticals, including antiviral and anticancer agents. pharmablock.comazjm.org

| Structural Motif | Key Features & Significance in Synthesis |

| Ethanamine | - Primary amine for versatile functionalization (acylation, alkylation). wikipedia.org - Common pharmacophore in medicinal chemistry. ontosight.aiontosight.ai - Acts as a hydrogen bond donor/acceptor. |

| Cyclohexyl Ring | - Provides a 3D, non-planar scaffold. pharmablock.com - Used as a metabolically stable bioisostere for phenyl rings. pharmablock.com - Improves lipophilicity and binding affinity. |

Historical Context of Related Alkoxycyclohexylamines in Synthetic Methodologies

The development and use of alkoxycyclohexylamines, a class of compounds to which this compound belongs, are rooted in the broader history of alicyclic chemistry and the strategic use of substituted cyclohexanes in synthesis. Initially, research into cyclohexyl derivatives was driven by their presence in natural products, such as steroids and certain alkaloids. pharmablock.com

In the mid to late 20th century, as synthetic methodologies became more sophisticated, chemists began to appreciate the unique properties conferred by the cyclohexyl ring in synthetic targets. The introduction of substituents, such as alkoxy groups and amines, onto the cyclohexane framework allowed for the creation of a diverse array of building blocks with tailored properties. Amines attached to a cyclohexane ring, or cyclohexylamines, became important intermediates for pharmaceuticals, agrochemicals, and materials. researchgate.net

The addition of an alkoxy group, like the methoxy group in the title compound, further expanded the synthetic utility of these molecules. The alkoxy group can direct reactivity in electrophilic substitution reactions (if the ring were unsaturated) and influence the conformational equilibrium of the ring (the A-value effect), which can be critical for stereoselective synthesis. The synthesis of such bifunctional compounds, containing both an alkoxy and an amino group on a cyclohexane scaffold, has been an area of interest for creating novel ligands for catalysis and as key intermediates for complex molecule synthesis. acs.org For instance, related structures like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been synthesized as high-affinity ligands for biological targets, demonstrating the value of combining these structural motifs. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxycyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTAOSZEZXQTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052223-70-7 | |

| Record name | 2-(4-Methoxycyclohexyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Methoxycyclohexyl Ethanamine

Retrosynthetic Analysis of 2-(4-Methoxycyclohexyl)ethanamine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that give rise to plausible starting materials. The most common disconnection strategy for primary amines involves breaking the C-N bond, which points to precursors such as an alkyl halide or a carbonyl compound. researchgate.netorganic-chemistry.org

A primary disconnection of the ethylamine (B1201723) side chain from the cyclohexane (B81311) ring suggests two main families of precursors. One approach involves the disconnection of the Cα-Cβ bond of the ethylamine moiety, leading to a one-carbon synthon and a (4-methoxycyclohexyl)methyl derivative. A more common and practical disconnection is at the C-N bond, which suggests precursors like 2-(4-methoxycyclohexyl)acetaldehyde or its corresponding nitrile or amide derivatives. researchgate.net These functional groups can be readily transformed into the target amine through established chemical reactions.

Another key retrosynthetic pathway involves the formation of the substituted cyclohexane ring itself. This approach would start from a more readily available aromatic precursor, such as a derivative of phenethylamine, which would then undergo catalytic hydrogenation to saturate the benzene (B151609) ring.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes have been developed for the preparation of this compound. These methods often utilize commercially available or readily synthesized starting materials and employ a range of classical and modern synthetic transformations.

Synthesis from Substituted Cyclohexanone (B45756) Precursors

One of the most versatile approaches to this compound begins with a substituted cyclohexanone derivative, such as 4-methoxycyclohexanone (B142444). This ketone can be synthesized from 4-methoxyphenol (B1676288) via catalytic hydrogenation to 4-methoxycyclohexanol, followed by oxidation. googleapis.com The resulting 4-methoxycyclohexanone serves as a key intermediate for various chain-extension and amination reactions.

For instance, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing a nitrile group can introduce the two-carbon side chain, yielding (4-methoxycyclohexylidene)acetonitrile. Subsequent reduction of both the double bond and the nitrile group would afford the target amine.

Reductive Amination Pathways Utilizing 4-Methoxycyclohexylacetaldehyde Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this pathway would involve the reaction of 4-methoxycyclohexylacetaldehyde with an ammonia (B1221849) source, followed by reduction of the intermediate imine.

The reaction is typically carried out in a one-pot fashion, where the aldehyde, ammonia (or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and mild reaction conditions. researchgate.netwikipedia.org Catalytic hydrogenation over a metal catalyst like palladium or nickel is also a viable method. wikipedia.org

The key intermediate, 4-methoxycyclohexylacetaldehyde, can be prepared from 4-methoxycyclohexylmethanol through oxidation or from the corresponding carboxylic acid derivative via reduction.

Nitrile Reduction Approaches to this compound

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. nih.gov This approach towards this compound requires the precursor 2-(4-methoxycyclohexyl)acetonitrile. This nitrile can be prepared by the nucleophilic substitution of a suitable leaving group on a 2-(4-methoxycyclohexyl)ethyl precursor with a cyanide salt.

The reduction of the nitrile can be achieved using various powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common choice for this transformation, providing the primary amine in good yield. nih.gov Catalytic hydrogenation using catalysts such as Raney nickel or rhodium under a hydrogen atmosphere is another effective method. googleapis.com

Table 1: Selected Reagents for Nitrile Reduction

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous, often at reflux |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols (e.g., Methanol, Ethanol) | Elevated pressure and temperature |

| Raney Nickel | Alcohols, Ethers | Varies depending on substrate |

| Rhodium on Alumina | Alcohols, Ethers | Varies depending on substrate |

Amide Reduction Pathways to this compound

Similar to nitrile reduction, the reduction of an amide offers another reliable route to the target amine. The required precursor for this pathway is 2-(4-methoxycyclohexyl)acetamide. This amide can be synthesized from 2-(4-methoxycyclohexyl)acetic acid by first converting it to the corresponding acyl chloride, followed by reaction with ammonia.

The reduction of the amide to the amine is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF. nih.gov Borane-tetrahydrofuran complex (BH3·THF) is another effective reagent for this transformation.

Table 2: Common Reducing Agents for Amide to Amine Conversion

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, often at reflux |

| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | Anhydrous, typically at room temperature to reflux |

Amination of Halogenated Cyclohexyl Intermediates

A classical approach to amine synthesis involves the nucleophilic substitution of an alkyl halide with an amine nucleophile. google.com In this case, a 2-(4-methoxycyclohexyl)ethyl halide (e.g., bromide or chloride) would be reacted with ammonia or a protected ammonia equivalent.

A significant challenge with using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. google.com To circumvent this, methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed. The phthalimide anion is alkylated with the cyclohexyl derivative, and subsequent hydrolysis or hydrazinolysis liberates the desired primary amine. Another strategy is the use of sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine, for example, using LiAlH4 or by catalytic hydrogenation. nih.gov

Novel Synthetic Strategies for this compound Precursors and Intermediates

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of this compound. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for the introduction of the amine functionality. researchgate.netnih.gov While direct application to saturated cyclohexyl systems can be challenging, the synthesis of an unsaturated precursor, such as a (4-methoxycyclohexenyl)ethanamine, followed by reduction, is a viable strategy.

Recent advancements have focused on the development of highly active and versatile palladium catalysts that can function under mild conditions. organic-chemistry.orgnih.govescholarship.org For instance, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of aryl or vinyl halides with amines. A hypothetical approach for a precursor to this compound could involve the coupling of a halo-cyclohexene derivative with a protected aminoethane equivalent.

Another area of exploration is the use of other transition metals like nickel, iron, and rhodium. nih.govmdpi.com Nickel catalysts, being more cost-effective, have shown great promise in various coupling reactions. nih.gov Iron-catalyzed reactions are gaining attention due to their low toxicity and environmental benefits. nih.gov Rhodium catalysts have been effectively used in C-H activation and annulation reactions to build complex cyclic systems. mdpi.com

A potential transition metal-catalyzed approach to a precursor is outlined below:

| Reaction Step | Reactants | Catalyst/Reagents | Product | Potential Advantage |

| Heck Coupling | 4-Iodo-1-methoxycyclohex-1-ene, N-Vinylacetamide | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-(2-(4-Methoxycyclohex-1-en-1-yl)vinyl)acetamide | Forms the C-C bond for the side chain |

| Reduction | N-(2-(4-Methoxycyclohex-1-en-1-yl)vinyl)acetamide | H₂, Pd/C | N-(2-(4-Methoxycyclohexyl)ethyl)acetamide | Saturates the ring and side chain |

| Hydrolysis | N-(2-(4-Methoxycyclohexyl)ethyl)acetamide | HCl, H₂O | This compound hydrochloride | Deprotection to yield the final amine |

This table illustrates a hypothetical sequence and does not represent experimentally verified results for this specific molecule.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful approach to chiral molecules. acs.orgnih.gov For the synthesis of this compound, which can exist as stereoisomers, enzymes can provide exquisite control over the stereochemistry.

Amine transaminases (ATAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. oup.comnih.gov A potential chemoenzymatic route to this compound could start from 2-(4-methoxycyclohexyl)ethanal. An ATA could then be used to convert the corresponding ketone, (4-methoxycyclohexyl)acetaldehyde, into the chiral amine with high enantiomeric excess. acs.org The choice of the (R)- or (S)-selective transaminase would determine the stereochemistry of the final product. nih.gov

Amine dehydrogenases (AmDHs) represent another class of enzymes that can be used for the reductive amination of ketones to produce chiral amines. nih.govnih.gov These enzymes utilize ammonia as the amine source and a nicotinamide (B372718) cofactor, which needs to be regenerated in situ.

A representative chemoenzymatic cascade could be:

| Enzymatic Step | Substrate | Enzyme | Co-substrate/Cofactor | Product | Key Advantage |

| Asymmetric Amination | (4-Methoxycyclohexyl)acetaldehyde | Amine Transaminase (ATA) | Isopropylamine (amine donor) | (R)- or (S)-2-(4-Methoxycyclohexyl)ethanamine | High stereoselectivity |

| Reductive Amination | (4-Methoxycyclohexyl)acetaldehyde | Amine Dehydrogenase (AmDH) | Ammonia, NADH/NADPH | (R)- or (S)-2-(4-Methoxycyclohexyl)ethanamine | Direct use of ammonia |

This table presents a conceptual chemoenzymatic approach.

Convergent and divergent synthetic strategies are efficient ways to generate libraries of related compounds for various research purposes. nih.govnih.gov

In a convergent synthesis , different fragments of the molecule are prepared separately and then joined together at a late stage. chemrxiv.org For analogues of this compound, one fragment could be a variously substituted cyclohexyl ring and the other a functionalized ethanamine side chain. This approach allows for flexibility in modifying both parts of the molecule independently. For example, a range of 4-alkoxycyclohexyl precursors could be synthesized and then coupled with a common ethanamine synthon.

A divergent synthesis starts from a common intermediate which is then elaborated into a variety of different products. nih.govrsc.org Starting from a key intermediate, such as 2-(4-oxocyclohexyl)ethanamine, a variety of analogues could be prepared. For instance, the ketone functionality could be converted into different substituents (e.g., hydroxyl, alkyl, or fluoro groups) through various chemical transformations. The amine group could also be further functionalized.

| Synthetic Approach | Starting Material/Fragments | Key Transformation | Resulting Analogues |

| Convergent | Substituted Cyclohexyl Halide + Ethanamine derivative | Cross-coupling reaction | Analogues with varied substituents on the cyclohexane ring |

| Divergent | 2-(4-Oxocyclohexyl)ethanamine | Wittig reaction, Grignard addition, reductive amination | Analogues with diverse functional groups at the 4-position of the cyclohexane ring |

This table provides a conceptual framework for applying convergent and divergent strategies.

Stereochemical Control and Chiral Resolution of 2 4 Methoxycyclohexyl Ethanamine

Enantioselective Synthesis of 2-(4-Methoxycyclohexyl)ethanamine and its Analogues

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. beilstein-journals.org This approach is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% of the material.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to influence the stereochemical outcome of a reaction. For the synthesis of compounds like this compound, key bond-forming reactions such as C-C and C-N bond formation can be rendered asymmetric.

The general approach would involve the synthesis of a suitable enamine or imine precursor, such as one derived from 4-methoxycyclohexylacetaldehyde or a related ketone. This precursor would then be subjected to hydrogenation using a chiral catalyst system. The choice of metal, ligand, and reaction conditions would be crucial in achieving high enantiomeric excess (ee).

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Amines

| Precursor Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Enamine | Rh-Binaphane | β-Substituted-α-arylenamide | >99% | nih.gov |

| Imine | Pd-Bisphosphine | N-Diphenylphosphinyl amine | 87-99% | chiraltech.com |

| Tetrahydroquinoxaline | Ir-WingPhos | Chiral Tetrahydroquinoxaline | up to 98% | wisc.edu |

This table presents data for analogous compound classes to illustrate the potential of the methodology.

Another powerful strategy for enantioselective synthesis involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of phenylglycinol, could be attached to a precursor molecule. nih.gov For example, an acyl derivative of a chiral auxiliary could undergo a diastereoselective reaction, such as an alkylation or a reduction, to set the desired stereocenter. The diastereoselectivity of the reaction is controlled by the steric and electronic properties of the chiral auxiliary. Following the stereoselective transformation, the auxiliary is cleaved to yield the chiral amine. While specific examples for this compound are not detailed in the literature, the successful application of this strategy in the synthesis of other chiral amines, such as (+)-lortalamine, highlights its potential. nih.gov

Diastereoselective Approaches to this compound

Diastereoselective synthesis aims to control the formation of a specific diastereomer of a molecule with multiple stereocenters. In the context of this compound, which can exist as cis and trans diastereomers, controlling this aspect of its stereochemistry is crucial.

Diastereoselective reactions often rely on the steric influence of existing stereocenters in the molecule or the use of stereoselective reagents. For instance, the reduction of a ketone precursor, 4-methoxycyclohexyl methyl ketone, could be carried out using a bulky reducing agent that preferentially attacks from one face of the molecule, leading to the formation of one diastereomer over the other. The choice of reagent and reaction conditions can significantly influence the diastereomeric ratio (dr). While specific protocols for this compound are not widely reported, the diastereoselective synthesis of highly substituted cyclohexanones through cascade Michael addition reactions demonstrates the feasibility of controlling stereochemistry in cyclohexyl systems. beilstein-journals.orgnih.gov

Chiral Resolution Techniques for Racemic this compound

When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the enantiomers. nih.gov

One of the most common and well-established methods for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. nih.gov The resulting salts, being diastereomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The choice of the chiral resolving agent and the solvent system is critical for successful separation and is often determined empirically.

Table 2: Common Chiral Acids Used for the Resolution of Racemic Amines

| Chiral Acid | Typical Application |

| (+)-Tartaric Acid | Resolution of a wide range of racemic bases. nih.gov |

| (-)-Mandelic Acid | Resolution of racemic amines and alcohols. |

| (+)-Camphor-10-sulfonic acid | Resolution of basic compounds. |

This table provides examples of commonly used chiral resolving agents.

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative-scale enantioseparation. windows.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times, allowing for their separation.

Table 3: Commonly Used Chiral Stationary Phases for Amine Resolution

| CSP Type | Common Trade Names | Typical Mobile Phase |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralpak AD, Lux Cellulose (B213188) | Hexane (B92381)/Alcohol mixtures |

| Polysaccharide-based (Amylose) | Chiralpak AS, Lux Amylose (B160209) | Hexane/Alcohol mixtures |

| Pirkle-type | (S,S)-Whelk-O1 | Hexane/Isopropanol |

This table provides examples of CSPs suitable for the chiral separation of amines.

Enzymatic Resolution Utilizing Enantioselective Lipases and Amidases for Amine Derivatization

Enzymatic kinetic resolution (EKR) has proven to be a powerful tool for the separation of chiral amines. This technique relies on the ability of enzymes, most notably lipases and amidases, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases, such as those derived from Candida antarctica (particularly the B-form, CALB) and Pseudomonas cepacia, are widely employed for the resolution of amines through enantioselective acylation. In this process, the racemic amine is reacted with an acyl donor, and the lipase (B570770) selectively catalyzes the formation of an amide from one of the enantiomers. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine, which can then be separated by conventional methods. The choice of solvent and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.

Amidases represent another class of enzymes with potential for the chiral resolution of this compound. These enzymes catalyze the enantioselective hydrolysis of amides. In a hypothetical resolution scenario, a racemic amide derivative of this compound could be subjected to hydrolysis by an enantioselective amidase. The enzyme would selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid and the free amine, leaving the other amide enantiomer untouched.

Table 1: Key Enzymes in the Resolution of Chiral Amines

| Enzyme Class | Specific Enzyme Example | Typical Reaction Catalyzed |

| Lipase | Candida antarctica Lipase B (CALB) | Enantioselective acylation of amines |

| Lipase | Pseudomonas cepacia Lipase | Enantioselective acylation of amines |

| Amidase | (Not specified for this compound) | Enantioselective hydrolysis of amides |

Racemization Strategies for Unwanted Enantiomers of this compound

For chiral amines, several racemization strategies have been developed. One common approach involves the formation of an imine intermediate. The unwanted enantiomer of the amine can be reacted with a ketone or aldehyde to form a chiral imine. The subsequent treatment of this imine with a base or a catalyst can facilitate the abstraction and re-addition of the proton at the stereocenter, leading to a racemic mixture of the imine. Hydrolysis of this racemic imine then yields the racemic amine.

A patented process for the racemization of optically active amines, including the structurally analogous 1-(4-methoxyphenyl)ethylamine, details a gas-phase reaction at elevated temperatures in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst. google.com This method involves passing the vaporized amine over a catalyst bed, leading to the formation of a racemic mixture. google.com The catalyst typically consists of metals such as nickel, cobalt, or copper on a support material. justia.com This continuous process allows for the efficient conversion of the undesired enantiomer into the racemate, which can then be re-subjected to the resolution process. google.com

Table 2: Racemization Strategies for Chiral Amines

| Strategy | General Description | Key Reagents/Conditions |

| Imine Formation and Isomerization | Formation of an imine, followed by base or catalyst-mediated isomerization at the stereocenter, and subsequent hydrolysis. | Ketone/aldehyde, base (e.g., potassium tert-butoxide), acid for hydrolysis. |

| Catalytic Hydrogenation/Dehydrogenation | Gas-phase or liquid-phase reaction over a metal catalyst in the presence of hydrogen at elevated temperatures. | Hydrogenation/dehydrogenation catalyst (e.g., Ni, Co, Cu on a support), high temperature. google.comjustia.com |

Chemical Reactivity and Derivatization Approaches of 2 4 Methoxycyclohexyl Ethanamine

Reactivity of the Primary Amine Functional Group in 2-(4-Methoxycyclohexyl)ethanamine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base. This reactivity is central to a wide array of chemical transformations.

Acylation Reactions and Amide Formation

Primary amines like this compound readily undergo acylation with various acylating agents to form stable amide derivatives. This is a common strategy for protecting the amine group or for constructing larger molecules. Acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) are frequently used. organic-chemistry.orgresearchgate.net

For instance, the reaction with an acyl chloride proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted amide and hydrochloric acid. The liberated acid is often neutralized by adding a base to the reaction mixture.

Table 1: Examples of Acylating Agents for Amide Formation

| Acylating Agent | Reaction Conditions | Product Type |

| Acetyl chloride | Aprotic solvent, often with a non-nucleophilic base | N-acetyl derivative |

| Acetic anhydride | Can be run neat or in a solvent, may require heating | N-acetyl derivative |

| Carboxylic acid + DCC | Aprotic solvent (e.g., DCM, DMF) | N-acyl derivative |

| Carboxylic acid + SOCl₂ | Formation of acyl chloride in situ, then amine addition | N-acyl derivative researchgate.net |

DCC: Dicyclohexylcarbodiimide, DCM: Dichloromethane, DMF: Dimethylformamide, SOCl₂: Thionyl chloride

Alkylation Reactions and Formation of Substituted Amines

The primary amine of this compound can be alkylated by reaction with alkyl halides. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. youtube.com However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmasterorganicchemistry.com This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com

To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. If direct alkylation is employed, using a large excess of the primary amine can favor the formation of the secondary amine. libretexts.org

Formation of Imine Intermediates and their Subsequent Transformations

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration, facilitated by the acid catalyst, yields the imine. libretexts.orgyoutube.com

The resulting imine is a versatile intermediate that can undergo further transformations. For example, reduction of the imine leads to the formation of a secondary amine, a key step in reductive amination. The C=N double bond of the imine can also be susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines like this compound. libretexts.orgmdma.chpearson.com This one-pot reaction combines the formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone) with the in-situ reduction of the imine to the corresponding amine. libretexts.orgorganic-chemistry.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. libretexts.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. youtube.com This method provides a more controlled approach to alkylation compared to direct alkylation with alkyl halides, minimizing the issue of over-alkylation. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R-CHO) | NaBH₃CN, NaBH(OAc)₃ | Secondary amine |

| Ketone (R₂C=O) | NaBH₃CN, NaBH(OAc)₃ | Secondary amine |

| Aldehyde (R-CHO) | H₂, Pd/C | Secondary amine |

NaBH₃CN: Sodium cyanoborohydride, NaBH(OAc)₃: Sodium triacetoxyborohydride (B8407120), Pd/C: Palladium on carbon

Nucleophilic Reactivity Towards Electrophilic Reagents

The nucleophilic nature of the primary amine in this compound allows it to react with a wide range of electrophilic reagents. Besides the acylation and alkylation reactions already discussed, this includes reactions with:

Sulfonyl chlorides: To form sulfonamides.

Isocyanates and isothiocyanates: To form ureas and thioureas, respectively.

Epoxides: Ring-opening of the epoxide to yield β-amino alcohols.

Michael acceptors (α,β-unsaturated carbonyls): Conjugate addition to form β-amino carbonyl compounds.

These reactions provide access to a diverse array of derivatives with varied chemical and physical properties.

Functionalization and Modification of the Cyclohexyl Ring System in this compound

While the primary amine is the most reactive site, the cyclohexyl ring and its methoxy (B1213986) substituent can also be targets for chemical modification, although these transformations are generally less facile.

The methoxy group (-OCH₃) is an electron-donating group. Cleavage of the methyl ether to reveal a hydroxyl group can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would yield the corresponding hydroxycyclohexyl derivative, opening up further avenues for functionalization, such as esterification or etherification of the newly formed alcohol.

The cyclohexane (B81311) ring itself is relatively unreactive due to the presence of only C-H and C-C single bonds. Functionalization of the saturated ring typically requires more vigorous conditions and less selective free-radical halogenation, which is often not a preferred synthetic strategy due to the potential for multiple products and stereochemical complexities.

Regioselective Hydrogenation/Dehydrogenation Studies

While specific studies on the regioselective hydrogenation or dehydrogenation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous substituted cyclohexanes. The presence of the methoxy group and the ethylamine (B1201723) side chain would likely influence the regioselectivity of such reactions. For instance, in catalytic dehydrogenation to form an aromatic ring, the substitution pattern on the resulting aromatic product would be influenced by the directing effects of these groups.

Stereochemical Implications of Cyclohexyl Ring Transformations

The stereochemistry of the cyclohexyl ring, specifically the cis/trans relationship between the methoxy and ethylamine groups, has significant implications for its reactivity. This stereochemical arrangement is fixed and will dictate the stereochemical outcome of reactions at the amine or on the ring. For example, any reaction that proceeds via a mechanism sensitive to the steric environment, such as an SN2 reaction at a carbon on the ring, would be highly dependent on the initial stereochemistry of the molecule. The rigidity of the ring and the fixed spatial relationship of the substituents provide a platform for stereocontrolled synthesis.

Influence of the Methoxy Group on Reactivity and Selectivity in this compound

The methoxy group at the 4-position of the cyclohexyl ring exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects of the Methoxy Substituent on the Cyclohexyl Ring

The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. In a saturated system like the cyclohexyl ring, the inductive effect typically dominates. This electron-withdrawing nature can influence the acidity of the C-H bonds adjacent to the methoxy-bearing carbon. While the effect is attenuated through the sigma bonds of the ring, it can still impact the reactivity of the ring in certain transformations.

Role as a Protecting Group or Directing Group in Specific Transformations

In certain synthetic contexts, the methoxy group can serve as a stable protecting group for a hydroxyl functionality. Its relative inertness to many reaction conditions makes it a reliable choice during multi-step syntheses. Furthermore, the electronic and steric properties of the methoxy group can be exploited to direct the regioselectivity and stereoselectivity of reactions. For instance, its ability to influence the electron density at various positions on the ring can make certain sites more or less reactive towards electrophilic or nucleophilic attack.

Interactive Data Table: A-Values of Common Cyclohexane Substituents

The following table provides the A-values for various substituents on a cyclohexane ring, illustrating the steric demand of each group. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CN | 0.15-0.24 |

| -I | 0.46 |

| -Br | 0.48-0.62 |

| -Cl | 0.52-0.64 |

| -OH | 0.6-1.0 |

| -OCH3 | 0.55-0.75 |

| -NH2 | 1.2-1.6 |

| -CH3 | 1.74 |

| -CH2CH3 | 1.79 |

| -CH(CH3)2 | 2.21 |

| -C(CH3)3 | >4.5 |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Methoxycyclohexyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2-(4-Methoxycyclohexyl)ethanamine, which exists as cis and trans diastereomers, NMR is crucial for assigning the constitution, configuration, and preferred conformation of the molecule.

1D NMR (¹H, ¹³C) Spectroscopy

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of distinct proton environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal are key to structural assignment. The cyclohexyl protons typically appear as complex multiplets in the upfield region (δ 1.0–2.2 ppm). The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a sharp singlet around δ 3.3 ppm. The proton on the carbon bearing the methoxy group (H4) and the proton on the carbon attached to the ethylamine (B1201723) sidechain (H1) are diastereotopic and their chemical shifts are highly dependent on the cis/trans stereochemistry. The ethylamine side-chain protons would appear as two multiplets, one for the -CH₂- group adjacent to the ring and one for the -CH₂- group attached to the nitrogen. The -NH₂ protons often appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon of the methoxy group is expected around δ 56 ppm. The carbon atom C4, attached to the electronegative oxygen, would be shifted downfield (approximately δ 75-80 ppm). The other cyclohexane (B81311) ring carbons would resonate in the δ 25-45 ppm range. The two carbons of the ethylamine side chain would appear at distinct chemical shifts, typically in the δ 30-50 ppm region. docbrown.info The exact chemical shifts, particularly for the cyclohexane ring carbons, will differ between the cis and trans isomers due to stereochemical effects.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl H1 | ~1.5 (m) | ~35-40 |

| Cyclohexyl H2, H6 | ~1.2-1.9 (m) | ~30-35 |

| Cyclohexyl H3, H5 | ~1.2-1.9 (m) | ~30-35 |

| Cyclohexyl H4 | ~3.2-3.5 (m) | ~75-80 |

| -CH₂-CH₂NH₂ | ~1.4-1.6 (m) | ~38-42 |

| -CH₂-NH₂ | ~2.7-2.9 (t) | ~40-45 |

| -NH₂ | ~1.5-2.5 (br s) | - |

| -OCH₃ | ~3.3 (s) | ~56 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). acs.org This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the singlet at ~3.3 ppm in the ¹H spectrum would correlate with the carbon signal at ~56 ppm in the ¹³C spectrum, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the methoxy protons (~3.3 ppm) to the C4 carbon (~75-80 ppm) and the protons of the ethylamine side chain to C1 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of through-bond connectivity. columbia.edu This is the primary method for determining the stereochemistry (cis vs. trans). In the more stable chair conformation of the trans isomer, the methoxy group would be equatorial. A NOESY spectrum would show correlations between the axial proton at C4 and other axial protons (e.g., at C2 and C6). In the cis isomer, where the methoxy group could be axial, NOE correlations would be expected between the methoxy protons and the axial protons at C3 and C5. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Molecular Formula: C₉H₁₉NO

Calculated Monoisotopic Mass: 157.1467 g/mol

[M+H]⁺ Ion Formula: C₉H₂₀NO⁺

Calculated Exact Mass of [M+H]⁺: 158.1545

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov For this compound, fragmentation is likely initiated at the amine group.

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. miamioh.edu This would result in the loss of the methoxycyclohexyl radical, leading to the formation of a stable [CH₂=NH₂]⁺ ion at m/z 30 . This is often the base peak in the spectrum of primary amines.

Loss of Methoxy Group: Cleavage of the C4-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 126 .

Loss of Methanol: A common fragmentation pathway for methoxy-substituted cyclohexanes involves the elimination of methanol (CH₃OH), leading to a fragment ion at m/z 125 .

Ring Fragmentation: The cyclohexane ring can undergo various cleavages, leading to a complex pattern of fragment ions in the lower mass range.

Predicted Key MS/MS Fragments

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 158 | [M+H]⁺ (Precursor Ion) |

| 126 | [M+H - CH₃OH]⁺ |

| 112 | [M+H - CH₃OH - CH₃]⁺ |

| 98 | [C₆H₁₀O]⁺ |

| 57 | [C₄H₉]⁺ |

| 30 | [CH₂NH₂]⁺ (from α-cleavage) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov It is an excellent method for identifying the functional groups present in a compound. libretexts.org

The IR and Raman spectra of this compound would be dominated by vibrations associated with the amine (-NH₂), ether (C-O-C), and aliphatic (C-H) groups.

N-H Vibrations: The primary amine group will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching. A broad N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. docbrown.info

C-H Vibrations: The aliphatic C-H stretching vibrations from the cyclohexane and ethyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region. C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

C-O Stretching: The C-O-C ether linkage will produce a strong, characteristic C-O stretching band, typically in the 1070-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aliphatic amine is expected in the 1020-1220 cm⁻¹ range. This band is often of medium to weak intensity.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that is unique to the molecule, allowing for its specific identification. docbrown.info

Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine |

| 2850-2960 | C-H Stretch | Aliphatic (Cyclohexyl, Ethyl) |

| 1590-1650 | N-H Bend (scissoring) | Primary Amine |

| 1440-1470 | C-H Bend (scissoring) | CH₂ |

| 1070-1150 | C-O Stretch | Ether |

| 1020-1220 | C-N Stretch | Aliphatic Amine |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of molecules in the solid state. While a specific crystal structure for this compound has not been reported in publicly available databases, the principles of X-ray diffraction, applied to analogous and derivative structures, allow for a detailed and predictive analysis of its likely solid-state conformation and supramolecular assembly. The process involves the growth of a single, high-quality crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined.

For a molecule such as this compound, obtaining a suitable crystal would be the initial and often most challenging step. Crystallization from various solvents or solvent mixtures would be explored to induce the slow and orderly arrangement of molecules into a crystalline lattice. Once a suitable crystal is obtained and diff K-edge, the crystallographic data would provide key insights into bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystalline environment.

A hypothetical crystallographic data table for a derivative, based on common parameters for similar organic compounds, is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (Å3) | 1029 |

| Z | 4 |

Analysis of Hydrogen Bonding Networks and Supramolecular Organization

The solid-state structure of this compound would be significantly influenced by hydrogen bonding, a key directional intermolecular interaction. nih.gov The primary amine group (-NH₂) of the ethanamine moiety is a potent hydrogen bond donor, with two protons capable of forming strong interactions with suitable acceptor atoms. The methoxy group (-OCH₃) on the cyclohexane ring, specifically the oxygen atom, can act as a hydrogen bond acceptor.

It is anticipated that the primary amine groups would be the dominant drivers of the supramolecular assembly. In the crystal lattice, molecules of this compound would likely form extended networks through intermolecular N-H···N hydrogen bonds. This type of interaction is commonly observed in the crystal structures of primary amines and aminocyclohexane derivatives, often leading to the formation of chains or dimeric motifs. nih.goviucr.org

A summary of potential hydrogen bond interactions is provided in the table below.

| Donor | Acceptor | Interaction Type | Anticipated Role |

|---|---|---|---|

| N-H (Amine) | N (Amine) | Strong | Primary driver of supramolecular assembly (e.g., chains) |

| N-H (Amine) | O (Methoxy) | Moderate | Secondary interaction, contributing to packing |

| C-H (Cyclohexyl/Ethyl) | O (Methoxy) | Weak | Stabilizing crystal packing |

Detailed Conformational Analysis in the Crystalline State

In the solid state, molecules adopt a conformation that represents a minimum in the potential energy landscape of the crystal lattice. For this compound, the conformational analysis primarily concerns the cyclohexane ring and the orientation of its substituents.

The cyclohexane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. fiveable.meslideshare.net In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers is determined by the steric interactions between the substituents and the rest of the ring, particularly the unfavorable 1,3-diaxial interactions. libretexts.org

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational free energy). Larger A-values indicate a stronger preference for the equatorial position. For the 4-methoxy (-OCH₃) and 2-ethanamine (-CH₂CH₂NH₂) substituents, both would have a preference for the equatorial position to avoid steric clashes.

Given the 1,4-disubstitution pattern of the methoxy group and the ethanamine side chain on the cyclohexane ring, both cis and trans isomers are possible. In the crystalline state of the thermodynamically more stable isomer, it is highly probable that both the 4-methoxy and the 1-(2-ethanamine) groups would occupy equatorial positions on the chair-form cyclohexane ring. This arrangement minimizes steric hindrance and leads to the most stable conformation.

The following table presents the A-values for relevant substituents, which inform the predicted conformational preference.

| Substituent | A-value (kcal/mol) | Predicted Position |

|---|---|---|

| -OCH₃ (Methoxy) | 0.6 | Equatorial |

| -CH₂CH₂NH₂ (Ethanamine) | ~1.8 (estimated based on ethyl group) | Equatorial |

Computational Chemistry and Mechanistic Insights into 2 4 Methoxycyclohexyl Ethanamine Transformations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile method in computational chemistry.

A study on the related compound, 2-methoxy-4-(prop-1-en-1-yl) phenol (B47542) (isoeugenol), utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to determine its optimized geometrical structure and other properties. researchgate.net Similar calculations can be applied to 2-(4-methoxycyclohexyl)ethanamine to understand its electronic properties.

Interactive Data Table: Calculated Properties of Isoeugenol

Below is a table showcasing some of the physico-chemical properties of isoeugenol, a related compound, calculated using computational methods.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of stable intermediates and, crucially, the high-energy transition states that govern reaction rates. By calculating the energies of these species, the most likely reaction pathways can be predicted. For instance, in the context of sulfa-Michael additions, which are important in pharmacology, transition state calculations have been used to predict reaction rates. nih.gov While a poor correlation was found between the logarithm of the experimental rate constant and the calculated Gibbs free energy of activation in one study (r² = 0.49), such calculations remain a valuable tool for understanding reaction mechanisms. nih.gov

The study of tautomerization mechanisms in quinoline (B57606) derivatives has also been investigated using DFT methods, highlighting the ability of these calculations to determine the relative stabilities of different forms and the energy barriers for their interconversion. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.orgfiveable.me The energy and shape of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule and can predict the regioselectivity and stereoselectivity of reactions. fiveable.me For this compound, the HOMO would likely be centered on the amine group, indicating its nucleophilic character, while the LUMO would be distributed over the rest of the molecule.

Analysis of charge distribution, often visualized using Molecular Electrostatic Potential (MEP) surfaces, can identify the electron-rich and electron-poor regions of a molecule. researchgate.net This information is crucial for predicting how the molecule will interact with other species. In a study of a Schiff base, DFT calculations were used to create MEP surfaces, which helped in understanding its interaction with DNA. researchgate.net

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a flexible ethylamine (B1201723) side chain, multiple low-energy conformations are possible.

Computational methods can be used to explore the conformational space and determine the relative energies of different conformers. researchgate.net For example, a study on alkyl- and fluoroalkylcyclohexanecarboxylic acids used computational modeling to understand their conformational mobility. researchgate.net It's important to consider multiple conformers in reactivity studies, as the energy difference between them can be significant. For instance, for 2-ethylacrolein, the energy difference between the lowest and highest energy conformers was found to be 3.26 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. dovepress.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. dovepress.comnih.gov

MD simulations have been used to study the interactions between drugs and their target proteins, revealing details about the binding mechanism. nih.gov For this compound, MD simulations could be used to study its interactions with solvent molecules or potential binding partners, providing a dynamic picture of these interactions that goes beyond the static view offered by docking studies. For instance, MD simulations of ritonavir (B1064) with a polymer showed the formation of pi-alkyl bonds and hydrogen bonds, indicating the types of interactions that stabilize the amorphous solid dispersion. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies for Related Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netacs.org Cheminformatics involves the use of computational methods to analyze and model chemical and biological data. nih.govmdpi.comharvard.edu

QSAR and cheminformatics approaches are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.gov For amine derivatives, QSAR models have been developed to predict various properties, such as their CO2 absorption capacity and their inhibitory activity against certain enzymes. nih.gov For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors yielded a model with a squared correlation coefficient (r²) of 0.828, indicating a good correlation between the selected molecular descriptors and the biological activity. nih.gov Another study on dihydropyrimidinone derivatives resulted in a QSAR model with an even higher predictive ability (R² = 0.958). acs.org

Interactive Data Table: QSAR Model Performance for Amine Derivatives

This table summarizes the performance of different QSAR models for various amine derivatives, showcasing the predictive power of these computational approaches.

Applications of 2 4 Methoxycyclohexyl Ethanamine As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Molecular Scaffolds and Architectures

There is no significant body of published research that specifically highlights the use of 2-(4-Methoxycyclohexyl)ethanamine in the synthesis of complex molecular scaffolds and architectures. While cyclohexane (B81311) derivatives, in general, are integral components of many biologically active molecules and natural products, providing rigid frameworks for the spatial arrangement of functional groups, the specific contribution of this methoxy-substituted ethanamine derivative is not well-documented. The synthesis of intricate molecular structures often relies on well-characterized and readily available building blocks, and the limited appearance of this compound in the literature suggests it may not be a commonly employed precursor in this context.

Integration into Modular Synthesis Approaches for Diverse Libraries

Modular synthesis, a strategy that allows for the systematic and efficient generation of large collections of related compounds (libraries), often utilizes building blocks with orthogonal reactive sites. The primary amine of this compound could, in principle, be utilized in such approaches. For instance, it could be incorporated into a peptide-like backbone or used in diversity-oriented synthesis to introduce a specific alicyclic moiety. However, there are no specific, published examples of its integration into modular synthesis platforms for the creation of diverse chemical libraries for screening purposes. The development of such libraries is crucial for drug discovery and materials science, but the role of this particular compound remains undefined in the public domain.

Utility in the Construction of Functional Materials and Polymers

The incorporation of specific chemical moieties into polymers can be used to tailor their physical and chemical properties for various applications, including drug delivery, coatings, and advanced materials. The primary amine of this compound could be used as a monomer or a functionalizing agent in polymerization reactions, such as in the synthesis of polyamides or polyimides. The cyclohexane unit could impart rigidity and thermal stability to the polymer backbone. Nevertheless, a review of the literature on functional materials and polymer chemistry does not indicate that this compound has been utilized or studied for these purposes.

Future Research Directions and Outlook in 2 4 Methoxycyclohexyl Ethanamine Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Routes

The traditional synthesis of functionalized cyclohexylamines often involves multi-step procedures with harsh reagents and significant waste generation. Future research will undoubtedly prioritize the development of more efficient, sustainable, and environmentally benign methods for producing 2-(4-methoxycyclohexyl)ethanamine. A key focus will be on catalytic routes that improve atom economy and reduce the environmental footprint.

One promising avenue is the application of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This methodology allows for the use of alcohols, which can be derived from renewable biomass, as alkylating agents for amines, with water being the only byproduct. researchgate.net The development of heterogeneous catalysts for such transformations would further enhance sustainability by allowing for easy catalyst recovery and reuse. researchgate.net For instance, the direct amination of a bio-based alcohol precursor could offer a greener pathway to the ethanamine side chain. researchgate.net

Furthermore, research into one-pot syntheses and tandem reactions will be crucial. For example, a process that combines the hydrogenation of a substituted phenol (B47542) to the corresponding methoxycyclohexanol, followed by in-situ amination, could significantly streamline the production of this compound. The use of non-precious metal catalysts in these processes will also be a key consideration for developing cost-effective and sustainable manufacturing.

Exploration of Novel Reactivity Patterns and Cascade Transformations

The unique combination of a primary amine and a methoxy-substituted cyclohexane (B81311) ring in this compound offers opportunities for exploring novel reactivity and designing elegant cascade reactions. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly desirable for their efficiency in building molecular complexity. associationofresearch.org

Future investigations could focus on amine-induced cascade reactions where the primary amine of this compound acts as an internal catalyst or nucleophile to trigger a series of transformations within a suitable reaction partner. acs.org For example, a Michael addition initiated by the amine could be followed by an intramolecular cyclization, leading to complex heterocyclic structures.

Moreover, the methoxy (B1213986) group on the cyclohexane ring could be a handle for further transformations. Cleavage of the ether to reveal a hydroxyl group could open up new reaction pathways, such as intramolecular cyclizations to form oxygen-containing heterocycles. The development of catalytic systems that can selectively activate C-H bonds on the cyclohexane ring in the presence of the amine functionality would also represent a significant breakthrough, enabling late-stage functionalization and the rapid generation of diverse derivatives. The reactivity of cyclic tertiary amines to form reactive iminium species is a known pathway that could be explored for the derivatization of this compound after N-alkylation. nih.gov

Advancements in Stereoselective Methodologies for Enhanced Control

The cyclohexane ring of this compound contains multiple stereocenters, and the relative and absolute stereochemistry can significantly influence its biological activity and material properties. Therefore, the development of advanced stereoselective synthetic methods is paramount.

Future research will likely focus on asymmetric catalysis to control the stereochemistry during the synthesis of the cyclohexane ring or the introduction of the ethanamine side chain. For instance, asymmetric hydrogenation of an appropriate aromatic or unsaturated precursor could establish the stereocenters on the cyclohexane ring with high enantiomeric excess. acs.org Rhodium-carbene initiated domino reactions have been shown to produce highly substituted cyclohexanes with excellent stereocontrol and could be adapted for this purpose. nih.govacs.org Additionally, enzyme-catalyzed reactions, such as those employing transaminases, could be explored for the stereoselective installation of the amine group. acs.org

The development of methods for the diastereoselective synthesis of either the cis or trans isomers of this compound will also be a key area of investigation. This will allow for a systematic study of how the spatial arrangement of the substituents affects the compound's properties and interactions with biological targets or material matrices.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of modern synthesis technologies like flow chemistry and automated synthesis will be essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. seqens.comasynt.com

Future work will involve the development of continuous flow processes for the synthesis of this compound and its analogs. acs.org This could involve designing multi-step flow sequences where different reaction modules are connected, allowing for the synthesis and immediate functionalization of the target compound without the need for isolating intermediates. researchgate.net Such platforms can be coupled with in-line purification and analysis, significantly shortening development timelines. syrris.com

Automated synthesis platforms, which can perform a large number of reactions in parallel, will be instrumental in exploring the chemical space around this compound. nih.govresearchgate.net By systematically varying the substituents on the cyclohexane ring or the amine, these platforms can rapidly generate libraries of compounds for screening in various applications, from drug discovery to materials science. youtube.com

Expanding Applications in Emerging Fields of Chemical Science, including Materials and Catalysis

While the initial interest in compounds like this compound may lie in pharmaceuticals, its unique structural features suggest potential applications in other emerging fields of chemical science.

In materials science , the cyclohexane moiety can impart desirable properties such as rigidity and controlled lipophilicity. ontosight.ai Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with specific thermal or mechanical properties. The amine functionality provides a reactive handle for cross-linking or for grafting onto surfaces to create functional materials. For example, amine-functionalized surfaces are known to be effective for CO2 capture. nih.gov

In catalysis , this compound and its derivatives could serve as chiral ligands for asymmetric metal catalysis. The combination of the amine and the cyclohexane scaffold could lead to the development of novel catalysts for a variety of transformations. nih.gov Furthermore, the amine group itself can act as an organocatalyst. For instance, amine-functionalized fibers have been shown to be efficient and reusable catalysts for condensation reactions in water, highlighting a potential green application. rsc.org The development of catalysts for sustainable processes, such as the conversion of biomass or the reduction of CO2, is a rapidly growing area where functionalized amines could play a significant role. aaqr.orgrsc.org

常见问题

Q. What are the recommended synthetic methodologies for 2-(4-Methoxycyclohexyl)ethanamine, and how can reaction conditions be optimized?

Synthesis of this compound typically involves reductive amination of 4-methoxycyclohexanone with ethylamine derivatives. Key steps include:

- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with a palladium catalyst in methanol/ethanol under controlled pH (4–6) to reduce imine intermediates.

- Cyclohexane ring functionalization : Introduce the methoxy group via alkylation or Mitsunobu reaction on pre-formed cyclohexylamine derivatives .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- NMR spectroscopy : H and C NMR in CDCl3 or DMSO-d6 to confirm substituent positions on the cyclohexyl ring (e.g., methoxy at C4, ethanamine at C2). Expected shifts: methoxy protons at ~3.3 ppm, cyclohexyl protons split into multiplet patterns .

- ATR-FTIR : Identify amine (-NH2 stretch ~3300 cm), methoxy (-OCH3 stretch ~2830 cm), and cyclohexane ring vibrations .

- HPLC-MS : Reverse-phase C18 column with acetonitrile/water + 0.1% formic acid for purity assessment (>95%) and molecular ion confirmation (m/z ~171 [M+H]) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : NIOSH/MSHA-approved respirators for airborne particulates, nitrile gloves, and chemical-resistant lab coats to prevent skin contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced Research Questions

Q. How does the stereochemistry of the methoxy group (axial vs. equatorial) on the cyclohexane ring influence the compound’s physicochemical and biological properties?

- Conformational analysis : Use density functional theory (DFT) calculations to predict axial/equatorial preferences. Equatorial methoxy groups reduce steric hindrance, enhancing solubility and receptor binding .

- Experimental validation : Compare diastereomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and assess logP (octanol/water partitioning) to quantify hydrophobicity differences .

Q. What strategies can resolve contradictions in reported receptor binding affinity data for this compound?

- Assay standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and radioligand concentrations (e.g., H-ketanserin for 5-HT2A assays).

- Metabolic interference : Pre-incubate liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites that may skew in vitro results .

- Control for stereoisomers : Use enantiomerically pure samples to isolate stereochemical effects on binding .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

- Tissue distribution modeling : Apply physiologically based pharmacokinetic (PBPK) models parameterized with logD (pH 7.4), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays) .

- Metabolite profiling : LC-MS/MS screening of hepatic microsomal incubations to identify major Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

Q. What computational approaches are effective for predicting off-target interactions of this compound?

- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., σ1, NMDA) to prioritize high-risk off-targets.

- Machine learning : Train QSAR models on PubChem bioactivity data (e.g., Ames test, hERG inhibition) to flag potential toxicophores .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。